molecular formula C10H13BrO2 B3015927 4-Bromo-1,2-diethoxybenzene CAS No. 53207-08-2

4-Bromo-1,2-diethoxybenzene

Cat. No.: B3015927
CAS No.: 53207-08-2
M. Wt: 245.116
InChI Key: HOUKULZGZUNDGI-UHFFFAOYSA-N
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Description

4-Bromo-1,2-diethoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where two ethoxy groups and one bromine atom are substituted at the 1, 2, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-diethoxybenzene can be synthesized through the bromination of 1,2-diethoxybenzene. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Scientific Research Applications

4-Bromo-1,2-diethoxybenzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,2-diethoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of ethoxy groups can affect the compound’s solubility and electronic properties compared to its methoxy analogs .

Properties

IUPAC Name

4-bromo-1,2-diethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUKULZGZUNDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-bromocatechol (Aldrich, Buchs, Switzerland, 500 mg, 2.65 mmol), potassium carbonate (1.1 g, 7.94 mmol) and iodoethane (1.03 g, 6.61 mmol) in 10 ml DMF was stirred protected from the light for 17 h at rt. The reaction mixture was quenched with 50 ml saturated aqueous NaHCO3 and extracted with EtOAc (2×). The organic layers were washed with saturated aqueous NaHCO3 (4×) and brine, dried over Na2SO4, filtered and evaporated. The residue was purified by flash chromatography (petrol ether/diethyl ether 0% to 10%) to give the title compound as a colorless oil. (HPLC: tR 3.79 min (Method A)).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 4-bromocathechol (8.43 g) and potassium carbonate (15.4 g) in DMF (80 ml) was added at room temperature ethyl iodide (7.5 ml), and the mixture was stirred for 15 hours. To the mixture was added water, and the mixture was extracted with hexane. The organic layer was washed with water and saturated brine, dried with magnesium sulfate and concentrated under reduced pressure, and the residue purified with silica gel column chromatography (ethyl acetate/hexane=1:4) to give yellow oil of 4-bromo-1,2-diethoxybenzene (10.06 g).
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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